molecular formula C21H23N3O2 B11598946 1-(4-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

1-(4-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11598946
M. Wt: 349.4 g/mol
InChI Key: SDPTWMGXQGGKBP-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-methylphenyl group and a 4-phenylpiperazin-1-yl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the 4-methylphenyl and 4-phenylpiperazin-1-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine-2,5-dione core or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, dimethylformamide (DMF), and other strong bases and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors or enzymes.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
  • 1-(4-Phenylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
  • 1-(4-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione derivatives

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the 4-methylphenyl and 4-phenylpiperazin-1-yl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H23N3O2/c1-16-7-9-18(10-8-16)24-20(25)15-19(21(24)26)23-13-11-22(12-14-23)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3

InChI Key

SDPTWMGXQGGKBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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